Cas no 2227742-39-2 ((2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine)

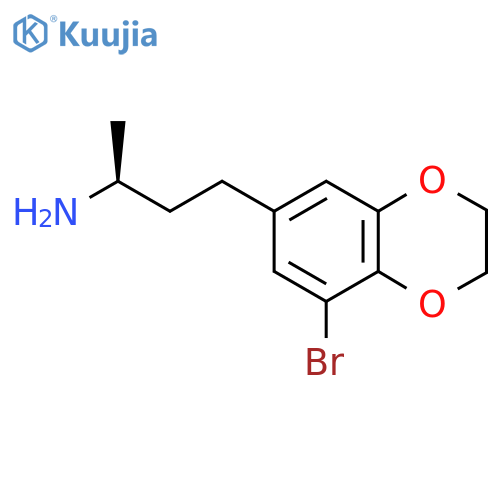

2227742-39-2 structure

商品名:(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine

(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine

- EN300-1918871

- 2227742-39-2

-

- インチ: 1S/C12H16BrNO2/c1-8(14)2-3-9-6-10(13)12-11(7-9)15-4-5-16-12/h6-8H,2-5,14H2,1H3/t8-/m0/s1

- InChIKey: YJGXCGAQDHKPLG-QMMMGPOBSA-N

- ほほえんだ: BrC1=CC(=CC2=C1OCCO2)CC[C@H](C)N

計算された属性

- せいみつぶんしりょう: 285.03644g/mol

- どういたいしつりょう: 285.03644g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1918871-0.05g |

(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |

2227742-39-2 | 0.05g |

$1709.0 | 2023-09-17 | ||

| Enamine | EN300-1918871-10.0g |

(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |

2227742-39-2 | 10g |

$8749.0 | 2023-05-23 | ||

| Enamine | EN300-1918871-0.5g |

(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |

2227742-39-2 | 0.5g |

$1954.0 | 2023-09-17 | ||

| Enamine | EN300-1918871-2.5g |

(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |

2227742-39-2 | 2.5g |

$3988.0 | 2023-09-17 | ||

| Enamine | EN300-1918871-1g |

(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |

2227742-39-2 | 1g |

$2035.0 | 2023-09-17 | ||

| Enamine | EN300-1918871-1.0g |

(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |

2227742-39-2 | 1g |

$2035.0 | 2023-05-23 | ||

| Enamine | EN300-1918871-0.1g |

(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |

2227742-39-2 | 0.1g |

$1791.0 | 2023-09-17 | ||

| Enamine | EN300-1918871-0.25g |

(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |

2227742-39-2 | 0.25g |

$1872.0 | 2023-09-17 | ||

| Enamine | EN300-1918871-5.0g |

(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |

2227742-39-2 | 5g |

$5900.0 | 2023-05-23 | ||

| Enamine | EN300-1918871-5g |

(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |

2227742-39-2 | 5g |

$5900.0 | 2023-09-17 |

(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

2227742-39-2 ((2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine) 関連製品

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2039-76-1(3-Acetylphenanthrene)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量